REACTION_CXSMILES
|
[H-].[Na+].[CH2:3](Br)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl-].[NH4+:12].[O:13]1C[CH2:16][CH2:15][CH2:14]1>C(C#N)CO>[CH2:3]([O:13][CH2:14][CH2:15][C:16]#[N:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
281 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C(CO)C#N
|
Name
|
|
Quantity
|
44.4 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred overnight as it
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by NH silica gel column chromatography (n-hexane:ethyl acetate=100:0-70:30)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |